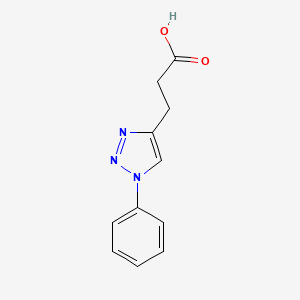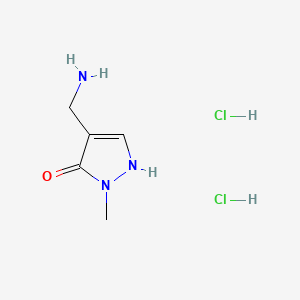
(4-((Methylthio)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(methylsulfanyl)methyl]phenyl}boronic acid is an organoboron compound with the molecular formula C8H11BO2S It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(methylsulfanyl)methyl]phenyl}boronic acid typically involves the reaction of 4-bromomethylphenyl methyl sulfide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction conditions are generally mild, making this method efficient and widely used .
Industrial Production Methods: Industrial production of {4-[(methylsulfanyl)methyl]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: {4-[(methylsulfanyl)methyl]phenyl}boronic acid undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Palladium catalysts, potassium carbonate, aqueous or alcoholic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Boronate esters.
Substitution: Biaryl compounds, vinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura coupling reactions. It is also employed in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids are known for their ability to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry: In the industrial sector, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of {4-[(methylsulfanyl)methyl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: Compared to similar compounds, {4-[(methylsulfanyl)methyl]phenyl}boronic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C8H11BO2S |
|---|---|
Peso molecular |
182.05 g/mol |
Nombre IUPAC |
[4-(methylsulfanylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5,10-11H,6H2,1H3 |
Clave InChI |
WHDLHUQARZBDNI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CSC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13559720.png)
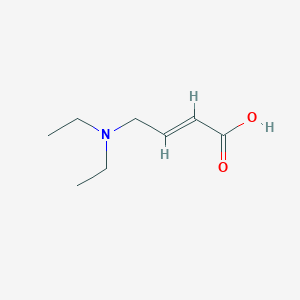

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
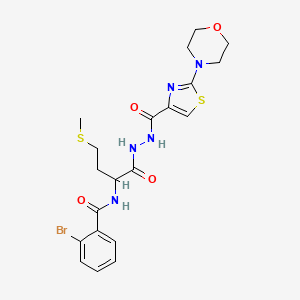
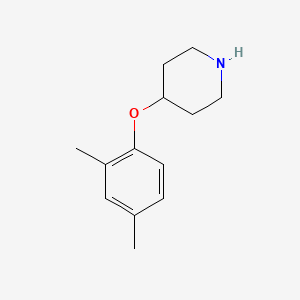
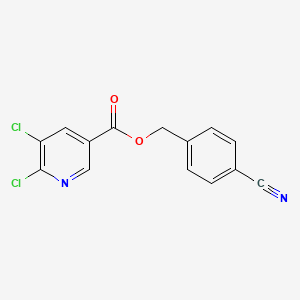
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
![2-[4-(Trifluoromethylthio)phenyl]-2-propanol](/img/structure/B13559772.png)
